1-(4-Bromophenoxy)heptane

Description

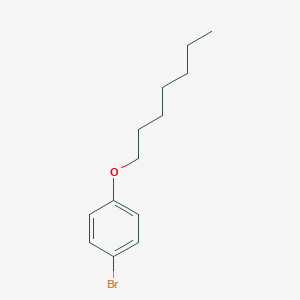

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-heptoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCVEUSJTAFLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344743 | |

| Record name | 1-(4-bromophenoxy)heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123732-04-7 | |

| Record name | 1-(4-bromophenoxy)heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromophenoxy)heptane: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 1-(4-Bromophenoxy)heptane, a halogenated aromatic ether with potential applications in materials science and medicinal chemistry. We will delve into its synthesis via the Williamson ether synthesis, offering a detailed experimental protocol. Furthermore, this document outlines robust methods for its purification and characterization, including predicted Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic data. Finally, we will explore its physicochemical properties and discuss potential applications based on the characteristics of the broader class of long-chain alkoxybromobenzenes.

Introduction: The Scientific Merit of this compound

This compound belongs to the class of aryl ethers, compounds that feature an ether linkage to an aromatic ring. The presence of a bromine atom on the phenyl ring and a seven-carbon alkyl chain bestows upon this molecule a unique combination of properties. The bromo-aromatic moiety serves as a key functional handle for a variety of cross-coupling reactions, making it a valuable intermediate in organic synthesis. The heptyl chain, on the other hand, imparts lipophilicity and can influence the material's physical properties, such as its liquid crystalline behavior.

The strategic placement of the bromine atom and the ether linkage makes this compound and its homologues interesting candidates for the development of novel liquid crystals and as building blocks in the synthesis of complex organic molecules for pharmaceutical and materials science applications.[1][2] The "bromine advantage" in drug design is a well-documented strategy, as the introduction of bromine can enhance therapeutic activity and favorably modulate a drug's metabolic profile.[3]

Synthesis of this compound via Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[4][5][6] In this case, 4-bromophenol is deprotonated by a suitable base to form the 4-bromophenoxide ion, which then displaces the bromide from 1-bromoheptane.

The choice of a primary alkyl halide, 1-bromoheptane, is crucial for the success of this SN2 reaction, as secondary and tertiary halides would favor elimination side reactions.[6]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a proposed method based on established Williamson ether synthesis procedures.[4][7]

Materials:

-

4-Bromophenol

-

1-Bromoheptane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of 4-bromophenol).

-

Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

-

Add 1-bromoheptane (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude this compound can be purified by either recrystallization or column chromatography.

Purification Protocols

Recrystallization:

A common technique for purifying solid organic compounds, recrystallization relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[8][9][10]

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For a molecule like this compound, a mixed solvent system such as ethanol/water or heptane/ethyl acetate is a good starting point.[10][11]

-

Procedure: Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent of a pair). If using a solvent pair, add the less soluble solvent dropwise until the solution becomes cloudy. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. The purified crystals can then be collected by vacuum filtration.

Column Chromatography:

For more challenging separations, flash column chromatography is an effective method.[12][13][14][15]

-

Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.

-

Mobile Phase (Eluent): The choice of eluent is critical for good separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate in heptane (e.g., starting from 100% heptane and gradually increasing the proportion of ethyl acetate), is likely to be effective. The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound on a TLC plate.

Caption: Purification workflow for this compound.

Structural Characterization (Predicted Data)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the heptyl chain.

-

Aromatic Region (δ 6.8-7.4 ppm): The four protons on the benzene ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom will be deshielded compared to the protons ortho to the oxygen atom.

-

Aliphatic Region (δ 0.9-4.0 ppm):

-

A triplet at approximately δ 3.9 ppm, corresponding to the two protons of the -OCH₂- group, deshielded by the adjacent oxygen atom.

-

A multiplet at around δ 1.8 ppm for the two protons on the second carbon of the heptyl chain (-OCH₂CH₂ -).

-

A series of overlapping multiplets between δ 1.2 and 1.5 ppm for the remaining eight protons of the methylene groups in the heptyl chain.[16]

-

A triplet at approximately δ 0.9 ppm for the terminal methyl group (-CH₃).[16]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

Aromatic Region (δ 114-160 ppm): Four signals are expected for the aromatic carbons. The carbon attached to the oxygen will be the most deshielded, followed by the carbon attached to the bromine.

-

Aliphatic Region (δ 14-68 ppm): Seven distinct signals are expected for the carbons of the heptyl chain. The carbon of the -OCH₂- group will be the most deshielded in this region. The chemical shifts of the other carbons will be similar to those observed in n-heptane.[17][18]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in this compound.[19][20][21][22]

-

C-H Stretching (Aliphatic): Strong absorptions in the range of 2850-2960 cm⁻¹, characteristic of the C-H bonds in the heptyl group.[20]

-

C-O-C Stretching (Aromatic Ether): A strong, characteristic absorption band around 1240 cm⁻¹ for the asymmetric C-O-C stretch and a weaker band around 1040 cm⁻¹ for the symmetric stretch.

-

C=C Stretching (Aromatic): Medium to weak absorptions in the 1470-1600 cm⁻¹ region.

-

C-Br Stretching: A medium to strong absorption in the fingerprint region, typically around 500-600 cm⁻¹.

-

=C-H Bending (Aromatic): Out-of-plane bending vibrations for the 1,4-disubstituted ring will appear in the 800-860 cm⁻¹ region.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value (Predicted or from similar compounds) | Source |

| Molecular Formula | C₁₃H₁₉BrO | - |

| Molecular Weight | 271.19 g/mol | - |

| Appearance | White to off-white solid or liquid | General |

| Boiling Point | ~315-325 °C at 760 mmHg | Estimated |

| Melting Point | Not readily available | - |

| Solubility | Soluble in common organic solvents (e.g., acetone, diethyl ether, heptane); Insoluble in water. | General |

Potential Applications

While specific applications for this compound are not extensively documented, its structural features suggest potential utility in several areas of research and development.

Liquid Crystals

Long-chain alkoxy-substituted aromatic compounds are well-known precursors to liquid crystals.[1][23][24][25][26] The rigid bromophenyl core combined with the flexible heptyl chain in this compound provides the necessary molecular anisotropy for the formation of mesophases. The bromine atom can further influence the intermolecular interactions and, consequently, the liquid crystalline properties. This makes it a potential candidate for incorporation into novel liquid crystal mixtures for display and sensor applications.

Pharmaceutical and Medicinal Chemistry

Brominated aromatic compounds are valuable intermediates in the synthesis of pharmaceuticals.[27][28] The bromine atom can be readily converted to other functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of complex molecular architectures. The 4-heptyloxyphenyl moiety can be incorporated into drug candidates to modulate their lipophilicity, which can in turn affect their absorption, distribution, metabolism, and excretion (ADME) properties. Polybrominated diphenyl ethers (PBDEs) have also been studied for their biological activities, although their environmental persistence is a concern.[2][29][30]

Conclusion

This compound is a versatile molecule with a straightforward synthesis and potential for diverse applications. This guide has provided a detailed, practical framework for its preparation, purification, and characterization. The predicted spectral data offers a valuable reference for researchers working with this compound. Further exploration of its liquid crystalline properties and its utility as a synthetic intermediate in medicinal chemistry is warranted to fully realize its potential. As with any chemical synthesis, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood.

References

- Wu, H., & Hynes, Jr., J. H. (2010). Org. Lett., 12, 1192.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031447). Retrieved from [Link]

-

Bromination of Phenyl Ether and Other Aromatics with Bromoisobutyrate and Dimethyl Sulfoxide. (n.d.). ResearchGate. Retrieved from [Link]

-

FTIR spectrum of a solution of 1 in heptane at 303 K. (n.d.). ResearchGate. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0307275). Retrieved from [Link]

-

40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). University of Texas at Dallas. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Brominated Compounds in Organic Synthesis: Focus on 1-Bromo-4-phenylbutane. Retrieved from [Link]

-

Column chromatography. (n.d.). University of Calgary. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

-

Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation scattering LCDs. (2017). ResearchGate. Retrieved from [Link]

-

Williamson Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

-

Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. (n.d.). MDPI. Retrieved from [Link]

-

Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

-

Williamson Ether Synthesis. (2018). YouTube. Retrieved from [Link]

-

Purification by Recrystallization. (n.d.). CUNY. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). University of Wisconsin. Retrieved from [Link]

-

13C-NMR. (n.d.). UCLA. Retrieved from [Link]

-

How To: Purify by Crystallization. (n.d.). University of Rochester. Retrieved from [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation?. (2025). ResearchGate. Retrieved from [Link]

-

Halogen-bonded liquid-crystalline complexes formed from 4-alkoxyphenylpyridines with iodine and with interhalogens. (2023). Royal Society of Chemistry. Retrieved from [Link]

-

Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl. (n.d.). Supporting Information. Retrieved from [Link]

-

310_05_191chr.docx. (n.d.). University of Wisconsin-River Falls. Retrieved from [Link]

-

Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Massachusetts Lowell. Retrieved from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation scattering LCDs. (2017). Semantic Scholar. Retrieved from [Link]

-

Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

C7H16 heptane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 heptane 1-H nmr. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester. Retrieved from [Link]

-

4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. (2025). PubMed. Retrieved from [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Polybrominated Diphenyl Ethers (PBDEs): New Pollutants-Old Diseases. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]

-

Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (n.d.). Degruyter. Retrieved from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). University of Wisconsin. Retrieved from [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal. Retrieved from [Link]

-

H-NMR Example of n-Octane and Bromocyclohexane. (2020). YouTube. Retrieved from [Link]

Sources

- 1. Halogen-bonded liquid-crystalline complexes formed from 4-alkoxyphenylpyridines with iodine and with interhalogens - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01555B [pubs.rsc.org]

- 2. Polybrominated Diphenyl Ethers (PBDEs): New Pollutants-Old Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. Williamson Synthesis [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. How To [chem.rochester.edu]

- 10. researchgate.net [researchgate.net]

- 11. Tips & Tricks [chem.rochester.edu]

- 12. web.uvic.ca [web.uvic.ca]

- 13. websites.nku.edu [websites.nku.edu]

- 14. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 15. Chromatography [chem.rochester.edu]

- 16. C7H16 heptane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 heptane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 21. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 22. d-nb.info [d-nb.info]

- 23. researchgate.net [researchgate.net]

- 24. [PDF] Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation scattering LCDs | Semantic Scholar [semanticscholar.org]

- 25. benchchem.com [benchchem.com]

- 26. ossila.com [ossila.com]

- 27. nbinno.com [nbinno.com]

- 28. 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. 40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenoxy)heptane

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of the physicochemical properties of a compound is the bedrock of successful research and development, particularly in the pharmaceutical sciences. This guide is dedicated to providing an in-depth technical overview of 1-(4-Bromophenoxy)heptane, a molecule of interest for its potential applications as a building block in the synthesis of more complex chemical entities. While this compound may not be extensively characterized in publicly available literature, this document collates available data, provides context through homologous compounds, and outlines the experimental and computational methodologies required for its full characterization. We will delve into its structural and physical properties, spectroscopic signature, synthesis, and safety considerations, offering a holistic view for the discerning researcher.

Molecular Identity and Structure

This compound is an aromatic ether distinguished by a brominated phenyl ring linked to a seven-carbon alkyl chain via an ether oxygen. This structure imparts a combination of aromatic and aliphatic characteristics, influencing its physical and chemical behavior.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | 1-bromo-4-(heptyloxy)benzene | PubChem[1] |

| CAS Number | 123732-04-7 | SynQuest Laboratories[2] |

| Molecular Formula | C₁₃H₁₉BrO | SynQuest Laboratories[2] |

| Molecular Weight | 271.19 g/mol | PubChem[1] |

| Canonical SMILES | CCCCCCCCOC1=CC=C(C=C1)Br | PubChem[1] |

| InChI Key | DSCVEUSJTAFLBF-UHFFFAOYSA-N | PubChem[1] |

graph "1-(4-Bromophenoxy)heptane_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O [label="O", fontcolor="#EA4335"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; Br [label="Br", fontcolor="#34A853"];

// Phenyl Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Ether linkage C1 -- O; O -- C7;

// Heptyl chain C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13;

// Bromine substituent C4 -- Br;

// Positioning C1 [pos="0,0!"]; C2 [pos="1,0.5!"]; C3 [pos="1,1.5!"]; C4 [pos="0,2!"]; C5 [pos="-1,1.5!"]; C6 [pos="-1,0.5!"]; O [pos="-2,-0.5!"]; C7 [pos="-3,-0.5!"]; C8 [pos="-4,-0.5!"]; C9 [pos="-5,-0.5!"]; C10 [pos="-6,-0.5!"]; C11 [pos="-7,-0.5!"]; C12 [pos="-8,-0.5!"]; C13 [pos="-9,-0.5!"]; Br [pos="0,3!"]; }

Caption: 2D Structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems, including its solubility, absorption, and distribution in biological contexts. For this compound, a combination of experimental data from commercial suppliers and predicted values are presented.

Table 2: Physicochemical Data for this compound

| Property | Value | Source/Method |

| Boiling Point | 314.9 °C at 760 mmHg | Guidechem[3] |

| Flash Point | 131.5 °C | Guidechem[3] |

| Refractive Index | 1.511 | Guidechem[3] |

| Melting Point | Not experimentally determined. Predicted to be a low-melting solid or liquid at room temperature. | - |

| Density | Not experimentally determined. Predicted to be slightly denser than water. | - |

| Solubility | Insoluble in water. Soluble in non-polar organic solvents like heptane and other hydrocarbons. | General chemical principles |

Analysis and Causality

The long heptyl chain imparts significant non-polar character to the molecule, leading to its predicted insolubility in water and good solubility in organic solvents. The boiling point is relatively high, which is expected for a molecule of this molecular weight with a polarizable bromine atom and an ether linkage that can participate in dipole-dipole interactions. The lack of a readily available experimental melting point suggests that it may be a liquid or a low-melting solid at ambient temperatures.

Synthesis of this compound

The most logical and widely used method for the synthesis of aryl ethers such as this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide.[4][5]

Reaction Scheme

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.[6]

-

Deprotonation of 4-Bromophenol:

-

To a solution of 4-bromophenol (1.0 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a base (1.1-1.5 equivalents). Common bases for this step include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

If using K₂CO₃, the reaction is typically heated to reflux to facilitate the deprotonation. If using NaH, the reaction is often performed at 0 °C to room temperature.

-

Stir the mixture for 30-60 minutes to ensure the complete formation of the 4-bromophenoxide anion.

-

-

Nucleophilic Substitution:

-

To the solution containing the 4-bromophenoxide, add 1-bromoheptane (1.0-1.2 equivalents) dropwise.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.[7]

-

-

Work-up and Purification:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

If a solid base like K₂CO₃ was used, filter the mixture to remove the inorganic salts.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove any remaining inorganic salts.

-

Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH) to remove any unreacted 4-bromophenol, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

-

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the heptyl chain.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to -O) | 6.8 - 7.0 | Doublet | 2H |

| Aromatic (ortho to -Br) | 7.3 - 7.5 | Doublet | 2H |

| -O-CH ₂- | 3.9 - 4.1 | Triplet | 2H |

| -O-CH₂-CH ₂- | 1.7 - 1.9 | Quintet | 2H |

| -(CH ₂)₄- | 1.2 - 1.5 | Multiplet | 8H |

| -CH ₃ | 0.8 - 1.0 | Triplet | 3H |

Rationale: The aromatic protons ortho to the electron-donating oxygen will be shielded and appear upfield compared to the protons ortho to the electron-withdrawing bromine. The methylene group attached to the ether oxygen will be the most downfield of the aliphatic protons due to the deshielding effect of the oxygen. The terminal methyl group will be the most upfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the aromatic carbons and the seven carbons of the heptyl chain.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-O) | 158 - 160 |

| Aromatic (C-Br) | 112 - 115 |

| Aromatic (CH, ortho to -O) | 115 - 117 |

| Aromatic (CH, ortho to -Br) | 132 - 134 |

| -O-C H₂- | 68 - 70 |

| -O-CH₂-C H₂- | 31 - 33 |

| -O-CH₂-CH₂-C H₂- | 28 - 30 |

| -O-(CH₂)₃-C H₂- | 25 - 27 |

| -O-(CH₂)₄-C H₂- | 28 - 30 |

| -O-(CH₂)₅-C H₂- | 22 - 24 |

| -C H₃ | 13 - 15 |

Rationale: The carbon attached to the oxygen (C-O) will be the most downfield aromatic carbon. The carbon attached to the bromine (C-Br) will be significantly shielded due to the "heavy atom effect".[8] The aliphatic carbons will show a predictable pattern with the carbon attached to the oxygen being the most downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the aromatic ring, the ether linkage, and the aliphatic chain.

Table 5: Predicted IR Absorptions for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-O-C stretch (aryl-alkyl ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |

| C-Br stretch | 600 - 500 |

Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 270 and 272 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragments: Fragmentation is likely to occur at the ether linkage. Expect to see fragments corresponding to the loss of the heptyl chain (C₇H₁₅, m/z 99) and fragments of the bromophenoxy cation (m/z 171/173). Further fragmentation of the heptyl chain will also be observed.

Safety and Handling

-

Hazards: Expected to cause skin and eye irritation. May be harmful if swallowed or inhaled.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Applications in Research and Drug Development

Aryl ethers with long alkyl chains are common structural motifs in various biologically active molecules and materials. The presence of a bromine atom in this compound makes it a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom, enabling the synthesis of a diverse range of more complex molecules.

The lipophilic heptyl chain can be a key feature for modulating the pharmacokinetic properties of a potential drug candidate, such as its membrane permeability and metabolic stability. Therefore, this compound serves as a valuable building block for medicinal chemists in the design and synthesis of novel therapeutic agents.

Conclusion

This compound is a compound with a defined structure and predictable physicochemical properties based on its constituent functional groups. While a complete experimental dataset is not currently available in the public domain, this guide provides a robust framework for its synthesis, characterization, and safe handling. The predictive data presented herein, grounded in established chemical principles and data from analogous structures, offers a solid starting point for researchers. As with any compound where experimental data is sparse, it is incumbent upon the scientist to perform thorough characterization to validate these predictions before its use in critical applications. The potential of this compound as a synthetic intermediate underscores the importance of such foundational chemical knowledge in advancing the frontiers of science and medicine.

References

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. 1-Bromo-4-iodobenzene(589-87-7) 13C NMR [m.chemicalbook.com]

- 5. Benzene, 1-bromo-4-phenoxy- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzene, 1-bromo-4-phenoxy- [webbook.nist.gov]

- 8. Benzene, 1-bromo-4-(hexyloxy)- | C12H17BrO | CID 520492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(4-Bromophenoxy)heptane

This guide provides a comprehensive overview of 1-(4-Bromophenoxy)heptane, a halogenated aromatic ether. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its synthesis, characterization, and properties. This document emphasizes the practical aspects of handling and analyzing this compound, grounded in established chemical principles.

Chemical Identity and Properties

This compound, also known as 1-bromo-4-(heptyloxy)benzene, is an organic compound with the chemical formula C₁₃H₁₉BrO. Its structure consists of a heptyl chain linked to a 4-bromophenyl group via an ether linkage.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 123732-04-7 | , |

| Molecular Formula | C₁₃H₁₉BrO | |

| Molecular Weight | 271.19 g/mol | |

| Boiling Point | 314.9 °C at 760 mmHg | |

| Flash Point | 131.5 °C |

Synthesis Protocol: The Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This reaction is a classic example of an Sₙ2 (bimolecular nucleophilic substitution) reaction, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[2] In this specific case, the phenoxide of 4-bromophenol attacks 1-bromoheptane.

The choice of a primary alkyl halide like 1-bromoheptane is crucial, as secondary and tertiary alkyl halides are more prone to undergo elimination reactions under basic conditions.[2]

Causality in Experimental Design

The selection of reagents and conditions for this synthesis is guided by the principles of the Sₙ2 mechanism. A strong base is required to deprotonate the weakly acidic phenolic hydroxyl group of 4-bromophenol to form the more nucleophilic phenoxide. While strong bases like sodium hydride can be used, milder bases such as potassium carbonate are often sufficient and safer for aryl ether synthesis.[3] The reaction is typically carried out in a polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF), which can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.[1][3]

Detailed Experimental Protocol

Materials:

-

4-Bromophenol

-

1-Bromoheptane

-

Potassium Carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

-

Addition of Alkyl Halide: While stirring the mixture, add 1-bromoheptane (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Caption: Williamson Ether Synthesis Workflow.

Spectral Data and Structural Elucidation

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the heptyl chain.

-

Aromatic Region (δ 6.8-7.4 ppm): The protons on the brominated benzene ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the ether linkage will be shifted upfield compared to the protons ortho to the bromine atom.

-

Heptyl Chain (δ 0.9-4.0 ppm):

-

The methylene group attached to the oxygen (O-CH₂) will be the most deshielded of the alkyl protons, appearing as a triplet around δ 3.9-4.0 ppm.

-

The terminal methyl group (CH₃) will be the most shielded, appearing as a triplet around δ 0.9 ppm.

-

The remaining five methylene groups will appear as multiplets in the range of δ 1.3-1.8 ppm.

-

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to O) | ~ 6.8 | Doublet |

| Aromatic (ortho to Br) | ~ 7.3 | Doublet |

| O-CH₂- | ~ 3.9 | Triplet |

| -(CH₂)₅- | ~ 1.3 - 1.8 | Multiplets |

| -CH₃ | ~ 0.9 | Triplet |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Aromatic Carbons (δ 115-160 ppm): Four signals are expected for the aromatic carbons due to symmetry. The carbon attached to the oxygen will be the most deshielded, and the carbon attached to the bromine will also be significantly shifted.

-

Alkyl Carbons (δ 14-70 ppm): Seven distinct signals are expected for the heptyl chain carbons. The carbon attached to the oxygen (O-CH₂) will be the most deshielded in the alkyl region.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-O (aromatic) | ~ 158 |

| C-Br (aromatic) | ~ 113 |

| Aromatic CH | ~ 116, 132 |

| O-CH₂ | ~ 68 |

| Alkyl Chain | ~ 14, 22, 26, 29, 31 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C-O-C Stretch: A strong, characteristic absorption for the aryl-alkyl ether linkage is expected in the region of 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹.

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) will correspond to the C-H stretching vibrations of the heptyl chain.

-

C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ will indicate the C-H stretching of the aromatic ring.

-

C=C Stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 600-500 cm⁻¹, can be attributed to the C-Br bond.

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic C=C Stretch | 1600-1450 |

| Aryl-Alkyl C-O-C Stretch | 1250-1200, 1050-1000 |

| C-Br Stretch | 600-500 |

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 270 and 272 with approximately equal intensity, which is a characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Common fragmentation pathways would involve cleavage of the ether bond. Loss of the heptyl radical would result in a fragment at m/z 171/173. Cleavage of the C-O bond with charge retention on the heptyl fragment would give a peak at m/z 99. Further fragmentation of the heptyl chain would produce a series of peaks separated by 14 mass units (CH₂).

Applications and Future Directions

While specific, large-scale industrial applications of this compound are not widely documented, its structure is of significant interest in the field of materials science, particularly in the design of liquid crystals. The 4-alkoxybromobenzene moiety is a common structural motif in liquid crystalline compounds.[4] The combination of a rigid aromatic core (the bromophenyl group) and a flexible alkyl chain (the heptyloxy group) is a classic design principle for inducing mesomorphic behavior.[4]

Further research could explore the liquid crystalline properties of this compound itself or its use as a precursor for more complex liquid crystal molecules. The bromine atom also provides a reactive handle for further functionalization through cross-coupling reactions, opening up possibilities for the synthesis of a wide range of novel materials.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

References

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Williamson ether synthesis. Retrieved from [Link]

-

Tetrahedron. (n.d.). 4-N-heptyloxybromobenzene. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

Sources

solubility of 1-(4-Bromophenoxy)heptane in organic solvents

An In-depth Technical Guide to the Solubility of 1-(4-Bromophenoxy)heptane in Organic Solvents

Executive Summary

The solubility of a compound is a critical physicochemical property that governs its behavior in various chemical and biological systems. For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's solubility is paramount for formulation, synthesis, purification, and analytical method development. This guide provides an in-depth technical overview of the solubility of this compound, a compound characterized by its aromatic ether structure. Lacking extensive published quantitative data, this document synthesizes theoretical principles, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols to empower researchers to determine its solubility profile accurately. We will explore the foundational rule of "like dissolves like," analyze the physicochemical properties of the solute, and provide step-by-step methodologies for both qualitative and quantitative solubility determination.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a cornerstone of organic and medicinal chemistry.[1] It dictates the choice of solvents for chemical reactions, influences the efficiency of extraction and crystallization processes, and is a key determinant of a drug candidate's bioavailability.

1.1. Molecular Profile: this compound

This compound (Figure 1) is an organic molecule featuring a brominated phenyl ring linked to a seven-carbon alkyl chain via an ether bond. Its structure combines significant non-polar character from the heptyl chain and the benzene ring with a polar ether linkage and a halogen substituent. This amalgamation of features suggests a nuanced solubility profile across different classes of organic solvents. Understanding this profile is essential for its application in organic synthesis or as a potential scaffold in drug discovery.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties and Solubility Prediction

The solubility of a compound can be predicted by examining its intrinsic physicochemical properties. These parameters provide insight into the intermolecular forces at play between the solute and potential solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉BrO | [2] |

| Molecular Weight | 271.19 g/mol | [2] |

| XLogP3 | 5.2 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

The high XLogP3 value, a measure of lipophilicity, strongly indicates that this compound is a non-polar, lipophilic ("fat-loving") molecule.[2] Consequently, it is predicted to have poor solubility in water but favorable solubility in non-polar organic solvents. The single hydrogen bond acceptor (the ether oxygen) offers a site for weak polar interactions, but the lack of hydrogen bond donors and the dominance of the large non-polar surface area (bromophenyl and heptyl groups) are the primary drivers of its solubility behavior.

This leads to the foundational principle of solubility: "Like dissolves like." [1][3] Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. Based on this rule and the compound's properties, we can construct a predicted solubility profile.

Table 2: Predicted Solubility Profile of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Heptane, Toluene | High / Miscible | The dominant non-polar alkyl and aromatic regions of the solute interact favorably with non-polar solvents via van der Waals forces.[4] |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone | High to Moderate | These solvents possess a dipole moment that can interact with the polar ether bond of the solute, while their organic character accommodates the non-polar regions.[5] |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The solvent's ability to hydrogen bond with itself is strong. The solute can only act as a weak H-bond acceptor and cannot disrupt the solvent's network effectively. |

| Highly Polar | Water | Insoluble | The hydrophobic nature of the molecule prevents it from forming favorable interactions with the highly structured hydrogen-bonding network of water.[3] |

Experimental Workflow for Solubility Determination

While predictions are invaluable, they must be confirmed by empirical data. The following section details a robust, two-stage experimental approach to determine the solubility of this compound.

Part A: Rapid Qualitative Solubility Assessment

This initial screening provides a quick, semi-quantitative assessment of solubility in various solvents, guiding the selection of candidates for more rigorous quantitative analysis.[6][7]

Protocol:

-

Preparation: Label a series of small, dry test tubes (e.g., 13x100 mm), one for each solvent to be tested.

-

Solute Addition: Add approximately 25 mg of this compound to each test tube. The exact mass is not critical, but consistency is key.

-

Solvent Addition: Add the selected solvent to the first tube in 0.25 mL increments.

-

Mixing: After each addition, cap and vigorously shake or vortex the tube for 10-20 seconds to facilitate dissolution.[1]

-

Observation: Visually inspect the solution against a contrasting background. Note if the solid has completely dissolved.

-

Iteration: Continue adding solvent up to a total volume of 3 mL. Record the approximate volume required for complete dissolution.

-

Classification: Classify the solubility based on the volume of solvent required. A common scheme is:

-

Very Soluble: < 1 mL

-

Soluble: 1-3 mL

-

Slightly Soluble: > 3 mL

-

Insoluble: Solid remains after 3 mL.

-

Caption: Workflow for qualitative solubility screening.

Part B: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining thermodynamic solubility.[8] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Causality Behind the Protocol:

-

Excess Solute: We add an excess of solid to ensure that the solution reaches its maximum saturation point.

-

Equilibration: The mixture is agitated for an extended period (24-48 hours) to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved states. Shorter times may only yield kinetic solubility, which can be misleading.

-

Temperature Control: Solubility is temperature-dependent. A constant temperature bath ensures that the results are reproducible and relevant to a specific condition (e.g., room temperature, 25°C).

-

Phase Separation: After equilibration, the undissolved solid must be completely removed to accurately measure the concentration of the supernatant. Filtration through a low-binding filter (e.g., 0.22 µm PTFE) is critical to avoid contaminating the sample with solid particles.

-

Analysis: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is used to precisely quantify the solute concentration. The bromophenyl group in the molecule makes it an excellent chromophore for UV detection.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a 4 mL glass vial.

-

Solvent Addition: Add a known volume of the chosen solvent (e.g., 2 mL).

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24-48 hours.

-

Phase Separation: Allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a glass pipette. Immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial.

-

Self-Validation Check: The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Dilution: If necessary, dilute the filtrate with the same solvent to bring the concentration within the linear range of the analytical calibration curve.

-

Quantification: Analyze the sample using a pre-validated HPLC-UV method. Calculate the concentration against a standard curve prepared from known concentrations of this compound.

-

Calculation: The solubility (S) is calculated using the formula:

-

S (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor

-

Caption: Shake-flask method for quantitative solubility.

Safety and Handling

When conducting solubility experiments, adherence to safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Handle all organic solvents in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9]

-

Solvent Hazards: Be aware of the specific hazards of each solvent. For example, heptane and other hydrocarbon solvents are highly flammable and should be kept away from ignition sources.[10][11]

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Conclusion

The solubility of this compound is dictated by its predominantly non-polar structure. Theoretical analysis predicts high solubility in non-polar solvents like heptane and toluene, moderate solubility in polar aprotic solvents like THF, and poor solubility in polar protic solvents, especially water. This guide provides a robust framework for experimentally verifying these predictions, from rapid qualitative screening to the gold-standard shake-flask method for quantitative determination. By following these detailed protocols, researchers can generate reliable and reproducible solubility data, a critical step in advancing their research, development, and formulation efforts.

References

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Solubility of Things. (n.d.). Bromobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)heptan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)heptan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2015, December 25). What are common solvents for Bromo heptane? Retrieved from [Link]

-

Airgas. (2019, October 8). SAFETY DATA SHEET - n-Heptane. Retrieved from [Link]

-

Redox. (2022, October 14). SAFETY DATA SHEET HEPTANE. Retrieved from [Link]

-

SK Global Chemical. (2022, August 10). SAFETY DATA SHEET(SDS) Heptane Mixture. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. This compound | C13H19BrO | CID 599102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. airgas.com [airgas.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

The Strategic Deployment of 1-(4-Bromophenoxy)heptane in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of molecular scaffolds, 1-(4-bromophenoxy)heptane has emerged as a particularly versatile and strategically valuable component. This technical guide provides an in-depth exploration of this compound as a pivotal building block, elucidating its synthesis, physicochemical properties, and its multifaceted applications in the construction of complex, biologically active molecules. We will delve into the rationale behind its use, detailing key synthetic transformations and providing field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their quest for innovative therapeutics.

Introduction: The Archetype of a Versatile Building Block

This compound is a bifunctional organic molecule that marries two key reactive moieties: a brominated aromatic ring and a long aliphatic ether chain. This unique combination underpins its utility in medicinal chemistry. The aryl bromide serves as a versatile handle for a myriad of cross-coupling reactions, enabling the facile introduction of diverse functionalities. Simultaneously, the heptyl ether chain imparts significant lipophilicity, a critical parameter for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as membrane permeability and target engagement.[1][2] The ether linkage itself is a common feature in many pharmaceutical compounds due to its relative stability and ability to participate in hydrogen bonding.[3]

The strategic incorporation of the 4-(heptyloxy)phenyl motif can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, making it a valuable tool for lead optimization.[4] This guide will illuminate the practical applications of this building block, transitioning from its fundamental properties to its role in the synthesis of bioactive compounds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a building block is essential for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉BrO | [5][6] |

| Molecular Weight | 271.19 g/mol | [5] |

| CAS Number | 123732-04-7 | [5][6] |

| Boiling Point | 314.9 °C at 760 mmHg | [6] |

| Flash Point | 131.5 °C | [6] |

| Refractive Index | 1.511 | [6] |

| Appearance | Varies; typically a liquid or low-melting solid | N/A |

Synthesis of the Building Block: The Williamson Ether Synthesis

The most direct and widely employed method for the preparation of this compound is the Williamson ether synthesis. This robust Sₙ2 reaction involves the deprotonation of 4-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from 1-bromoheptane.

Conceptual Workflow for Williamson Ether Synthesis

Caption: Workflow of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

-

Materials: 4-bromophenol, 1-bromoheptane, potassium hydroxide (KOH), ethanol, reflux condenser, round-bottom flask, heating mantle, separatory funnel, rotary evaporator.

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-bromophenol (1.0 eq) and potassium hydroxide (1.1 eq) in ethanol.

-

Attach a reflux condenser and heat the mixture to reflux until all solids have dissolved, indicating the formation of the potassium 4-bromophenoxide.[7]

-

Slowly add 1-bromoheptane (1.05 eq) to the refluxing solution.

-

Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, allow the reaction to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

-

This compound as a Linchpin in Cross-Coupling Reactions

The true power of this compound as a building block lies in the reactivity of its aryl bromide moiety. This functional group serves as a versatile anchor point for the construction of carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures and other C-C bonds with high efficiency and functional group tolerance.[8] In the context of this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the 4-position of the phenoxy ring.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

-

Materials: this compound, boronic acid or ester, palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., toluene, dioxane, DMF), inert atmosphere (N₂ or Ar).

-

Procedure:

-

To an oven-dried flask, add this compound (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas.

-

Add the degassed solvent, followed by the palladium catalyst (1-5 mol%).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by column chromatography to afford the coupled product.[10]

-

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[11] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse chemical space of N-arylated compounds.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[11]

-

Materials: this compound, amine, palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), phosphine ligand (e.g., BINAP, XPhos), strong base (e.g., NaOt-Bu, K₃PO₄), anhydrous solvent (e.g., toluene, dioxane), inert atmosphere.

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, the phosphine ligand, and the base.

-

Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.1-1.2 eq).

-

Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction for completion.

-

After cooling, dilute the reaction mixture with an organic solvent and filter through Celite.

-

Wash the filtrate with water and brine, dry, and concentrate.

-

Purify the crude product by column chromatography.[6]

-

Case Study: Synthesis of Anticonvulsant 3-Alkoxy-4-(4-(heptyloxy)phenyl)-4H-1,2,4-triazoles

To exemplify the practical application of the 4-(heptyloxy)phenyl moiety derived from a precursor of this compound, we will examine the synthesis of a series of 3-alkoxy-4-(4-(heptyloxy)phenyl)-4H-1,2,4-triazoles, which have demonstrated significant anticonvulsant activity.[3]

Synthetic Strategy Overview

The synthesis commences with the protection and alkylation of 4-aminophenol to introduce the heptyl ether chain, followed by the construction of the triazole ring and subsequent derivatization.

Caption: Synthetic pathway to anticonvulsant triazole derivatives.[3]

Detailed Experimental Protocols

-

Procedure: N-(4-hydroxyphenyl)acetamide (1.0 eq) is reacted with 1-bromoheptane (1.1 eq) in the presence of a base such as potassium carbonate in a suitable solvent like ethanol, with heating and stirring to yield the desired product.[3]

-

Procedure: The N-(4-(heptyloxy)phenyl)acetamide from the previous step is hydrolyzed using an aqueous acid solution (e.g., 15% HCl) under reflux to afford 4-(heptyloxy)aniline.[3] This key intermediate is analogous to the product of a Buchwald-Hartwig amination of this compound with an ammonia equivalent.

-

Procedure: 4-(heptyloxy)aniline (1.0 eq) is reacted with triethyl orthoformate (1.5 eq) and methyl hydrazinocarboxylate (1.2 eq) in ethanol, followed by the addition of sodium methoxide to facilitate the cyclization and formation of the triazolone ring.[3]

-

Procedure: The triazolone intermediate (1.0 eq) is alkylated with various alkyl halides (1.3 eq) in the presence of aqueous sodium hydroxide and ethanol under reflux to yield the final target compounds.[1]

This synthetic sequence highlights how the 4-(heptyloxy)phenyl scaffold, readily accessible from precursors like this compound, serves as a foundational element in the construction of medicinally relevant heterocyclic systems. The anticonvulsant activity of the final products underscores the value of this building block in drug discovery.[2][12]

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a powerful combination of a versatile reactive handle and a lipophilic tail. Its utility is demonstrated through its facile incorporation into complex molecules via robust and well-established synthetic methodologies such as the Williamson ether synthesis, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The successful synthesis of potent anticonvulsant triazole derivatives from a closely related precursor showcases the tangible impact of the 4-(heptyloxy)phenyl moiety in the development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the judicious use of such versatile building blocks will remain a cornerstone of successful drug discovery campaigns.

References

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

- Fang, Y. Q., Sun, C. L., Liu, D. C., Wang, S. B., & Quan, Z. S. (2012). Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4 -triazole. Iranian Journal of Pharmaceutical Research, 11(3), 841–850.

-

Fang, Y. Q., Sun, C. L., Liu, D. C., Wang, S. B., & Quan, Z. S. (2012). Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4 -triazole. Brieflands. Retrieved from [Link]

-

Fang, Y. Q., Sun, C. L., Liu, D. C., Wang, S. B., & Quan, Z. S. (2012). Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4 -triazole. ResearchGate. Retrieved from [Link]

-

Fang, Y. Q., Sun, C. L., Liu, D. C., Wang, S. B., & Quan, Z. S. (2012). Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4 -triazole. National Institutes of Health. Retrieved from [Link]

-

Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

-

The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

-

-

Williamson Ether Synthesis. (2014, April 13). Chem-Station Int. Ed. Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. brieflands.com [brieflands.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4 -triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3 H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4 -triazole | Semantic Scholar [semanticscholar.org]

- 8. Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Synthetic Applications of 1-(4-Bromophenoxy)heptane

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and professionals in drug development on the applications of 1-(4-bromophenoxy)heptane in modern organic synthesis. We will move beyond a simple catalog of reactions to explore the causality behind experimental choices, providing field-proven insights into its utility as a versatile building block.

Section 1: Compound Profile and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a brominated aromatic ring and a long aliphatic ether chain. This unique structure makes it a valuable intermediate. The aryl bromide moiety is a cornerstone for transition-metal-catalyzed cross-coupling reactions, allowing for the strategic formation of carbon-carbon and carbon-heteroatom bonds. The heptyl ether chain imparts significant lipophilicity, a property often tuned in drug discovery to modulate a candidate's pharmacokinetic profile (ADME - absorption, distribution, metabolism, and excretion).

Its identity is established by the following identifiers:

-

IUPAC Name : 1-bromo-4-(heptyloxy)benzene[1]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 271.19 g/mol | [1][2] |

| Boiling Point | 314.9°C at 760 mmHg | [3] |

| Flash Point | 131.5°C | [3] |

| Refractive Index | 1.511 | [3] |

| Appearance | Varies; often detailed in supplier specifications | [3] |

Section 2: Synthesis of the Core Reagent: this compound

The most direct and widely employed method for synthesizing this compound is the Williamson ether synthesis. This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the oxygen of a phenoxide acts as the nucleophile.

Mechanism : The synthesis proceeds by deprotonating 4-bromophenol with a suitable base to form the more nucleophilic 4-bromophenoxide. This anion then attacks an electrophilic heptyl halide, such as 1-bromoheptane, displacing the bromide and forming the desired ether linkage.

Causality in Experimental Design :

-

Choice of Base : Potassium carbonate (K2CO3) is a common and cost-effective choice. It is sufficiently basic to deprotonate the phenol but is not so strong as to cause side reactions. For more stubborn reactions, a stronger base like sodium hydride (NaH) could be used, but this requires stricter anhydrous conditions.

-

Choice of Solvent : A polar aprotic solvent like dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the cation of the base (e.g., K+), leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction.

-

Reaction Temperature : Heating the reaction mixture, typically to the reflux temperature of the solvent, provides the necessary activation energy for the substitution to proceed at a practical rate.

Detailed Experimental Protocol: Williamson Ether Synthesis

-

Reagent Setup : To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and a suitable volume of acetone or DMF to ensure adequate stirring.

-

Addition of Alkyl Halide : While stirring, add 1-bromoheptane (1.1 eq) to the mixture.

-

Reaction : Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification : Dissolve the resulting crude oil in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with 1M NaOH solution to remove any unreacted phenol, followed by water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.[4] The final product can be further purified by column chromatography on silica gel if necessary.

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Section 3: Key Applications in Cross-Coupling Chemistry

The true synthetic power of this compound lies in the reactivity of its aryl bromide group. This functional group is an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing the complex molecular architectures required in pharmaceuticals and materials science.[5]

Carbon-Carbon Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most important method for forming aryl-aryl or aryl-alkyl bonds. It involves the reaction of an organohalide with an organoboron compound.

Mechanistic Insight : The reaction is driven by a palladium catalyst that cycles through three key steps:

-

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

-

Transmetalation : The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the organoboron species.

-

Reductive Elimination : The two organic fragments on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the new C-C bond.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere : Charge a Schlenk flask with this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (2-5 mol%), and a base like K2CO3 or Cs2CO3 (2.0-3.0 eq).

-

Solvent Addition : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[6] Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.

-

Reaction : Heat the reaction mixture (e.g., to 80-100 °C) with vigorous stirring for 4-16 hours, monitoring by TLC or LC-MS.

-

Workup : After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[6]

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate. Purify the residue by flash column chromatography to yield the biaryl product.

Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig Amination

This reaction is indispensable for synthesizing arylamines, a common motif in pharmacologically active compounds. It couples an aryl halide with a primary or secondary amine.

Causality in Experimental Design :

-

Ligand Choice : The success of this reaction is highly dependent on the phosphine ligand coordinated to the palladium catalyst. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are critical. They promote the reductive elimination step, which is often rate-limiting, and stabilize the active Pd(0) species.

-

Base Selection : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. The choice of base can significantly impact reaction efficiency and must be compatible with the substrates.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

-

Inert Setup : In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq) to an oven-dried Schlenk tube.

-

Reagent Addition : Add this compound (1.0 eq) and the desired amine (1.2 eq).

-

Solvent and Reaction : Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Seal the tube and heat to 80-110 °C until the starting material is consumed.

-

Workup and Purification : Cool the reaction, dilute with ether or ethyl acetate, and filter through a pad of celite to remove palladium residues. Concentrate the filtrate and purify the crude product by column chromatography.

Synthesis of Aryl Alkynes: The Sonogashira Coupling